Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

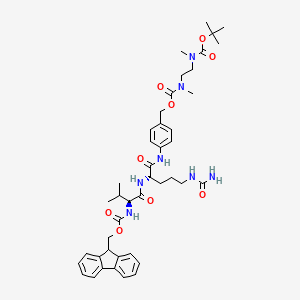

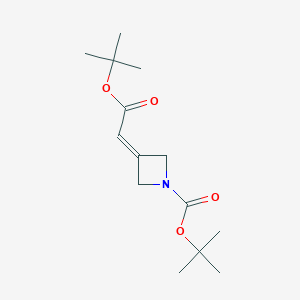

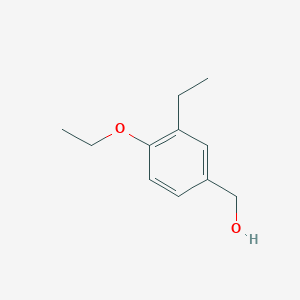

“Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc” is a chemical compound that has gained significant attention in the field of biological research due to its potential applications in drug delivery and targeted therapy. It is a linker for Antibody-Drug-Conjugation (ADC). The Val-Cit will specifically be cleaved by catepsin B. As this enzyme is only present in the lysosome, the ADC payload will be released only in the cell .

Molecular Structure Analysis

The molecular formula of “Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc” is C43H57N7O9 . Its molecular weight is 815.95 g/mol . Unfortunately, the specific molecular structure analysis is not available in the search results.Physical And Chemical Properties Analysis

The physical and chemical properties of “Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc” include its molecular weight of 815.95 g/mol and its molecular formula of C43H57N7O9 . It appears as a solid and its color is off-white to gray . It is soluble in DMSO .Aplicaciones Científicas De Investigación

Antibody-Drug Conjugates (ADCs)

“Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc” demonstrates promising applications in antibody-drug conjugates (ADCs), a vital category of targeted drug delivery systems . ADCs amalgamate the cell-specificity of monoclonal antibodies (mAbs) with the cytotoxicity of small molecules, connected via covalent linkers crucial for ADC efficacy and safety .

Controlled Drug Release

The compound features a Val-Cit linker for controlled drug release . The Val-Cit sequence provides a protease-cleavable linker, enabling controlled release of conjugated drugs at target sites .

Enhanced Stability

The compound includes a PAB moiety for enhanced stability . The PAB moiety serves as a chelating agent for metal ions, enhancing the solubility and stability of the conjugate .

Sulfatase-Cleavable Linker

“Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc” is a sulfatase-cleavable linker . These linkers are cleaved by lysosomal sulfatase enzymes, enabling traceless payload release while bypassing instability issues associated with dipeptide linkers .

Enhanced Cytotoxicity

Incorporating “Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc” into ADCs led to enhanced cytotoxicity against HER2-positive cells compared to non-cleavable ADCs, while maintaining selectivity over HER2-negative cells .

Synthetic Accessibility

The stability, solubility, and synthetic accessibility of arylsulfate linkers make them a compelling option for cleavable ADC linkers, offering advantages over conventional dipeptidic linkers .

Mecanismo De Acción

Target of Action

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is primarily used in the construction of antibody-drug conjugates (ADCs) . The primary targets of this compound are the specific antigens on the surface of cancer cells that the antibody component of the ADC is designed to recognize and bind to.

Mode of Action

The compound acts as a linker that connects the antibody to the cytotoxic drug . This linker is cleavable , meaning it can be broken down within the cell to release the drug . The cleavage of the linker occurs primarily in the lysosomes of the cell, ensuring that the cytotoxic drug is released only within the target cells .

Pharmacokinetics

The ADME properties of Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc are largely determined by the properties of the ADC it is part of. The antibody component of the ADC allows for specific binding to target cells, enhancing the bioavailability of the cytotoxic drug at the site of action. The cleavable nature of the linker ensures that the drug is primarily released within target cells, reducing systemic exposure and potential side effects .

Result of Action

The primary result of the action of Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is the targeted delivery of cytotoxic drugs to cancer cells. By releasing the drug specifically within these cells, the ADC can effectively kill the cancer cells while minimizing damage to healthy cells .

Action Environment

The action of Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is influenced by the intracellular environment of the target cells. The cleavage of the linker and release of the drug is triggered by the conditions within the lysosome, including its acidic pH and the presence of proteases . Therefore, changes in these conditions could potentially affect the efficacy of the ADC.

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H57N7O9/c1-27(2)36(48-40(54)57-26-34-32-15-10-8-13-30(32)31-14-9-11-16-33(31)34)38(52)47-35(17-12-22-45-39(44)53)37(51)46-29-20-18-28(19-21-29)25-58-41(55)49(6)23-24-50(7)42(56)59-43(3,4)5/h8-11,13-16,18-21,27,34-36H,12,17,22-26H2,1-7H3,(H,46,51)(H,47,52)(H,48,54)(H3,44,45,53)/t35-,36-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSCKHDAMZKWFNT-ZPGRZCPFSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H57N7O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

816.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-Chloro-2-[4-(trifluoromethyl)triazol-1-yl]benzaldehyde](/img/structure/B6315233.png)

![2-Bromo-9H-pyrrolo[2,3-b:4,5-c']dipyridine](/img/structure/B6315262.png)

![N-[2-(Diphenylphosphino)ethyl]-2-(methylthio)-ethanamine](/img/structure/B6315288.png)